2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Overview
Description
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that features a unique combination of isoquinoline, pyridazinone, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-thiophenecarboxylic acid. The synthesis may proceed through the following steps:
Formation of Isoquinoline Derivative: The 6,7-dimethoxy-3,4-dihydroisoquinoline is first synthesized through a Pictet-Spengler reaction.
Coupling Reaction: The isoquinoline derivative is then coupled with 2-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders or cancer.
Pharmacology: Studying its effects on various biological pathways and receptors.
Materials Science: Use in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit an enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl](5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
Uniqueness
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is unique due to its combination of isoquinoline, pyridazinone, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-10-14-7-8-23(12-15(14)11-18(17)28-2)21(26)13-24-20(25)6-5-16(22-24)19-4-3-9-29-19/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMIPUTFUXYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.